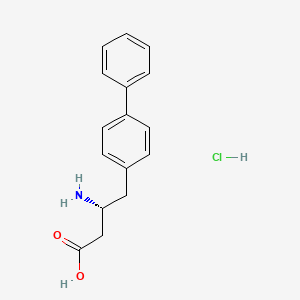

(R)-3-Amino-4,4-diphenyl-butyric acid hydrochloride

Description

Properties

CAS No. |

332062-03-0 |

|---|---|

Molecular Formula |

C16H18ClNO2 |

Molecular Weight |

291.77 g/mol |

IUPAC Name |

(3S)-3-amino-4-(4-phenylphenyl)butanoic acid;hydrochloride |

InChI |

InChI=1S/C16H17NO2.ClH/c17-15(11-16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-9,15H,10-11,17H2,(H,18,19);1H/t15-;/m0./s1 |

InChI Key |

OBYYHHGRCZYCAA-RSAXXLAASA-N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: (R)-3-Amino-4,4-diphenyl-butyric Acid Hydrochloride

This technical guide details the chemical properties, synthesis, and applications of (R)-3-Amino-4,4-diphenyl-butyric acid hydrochloride , a specialized chiral

CAS Registry Number: 332062-03-0

Chemical Formula:

Executive Summary

This compound is a high-value chiral building block belonging to the class of

Chemical Identity & Physicochemical Properties[2][3][4][5]

Nomenclature and Identification

| Property | Specification |

| IUPAC Name | (3R)-3-Amino-4,4-diphenylbutanoic acid hydrochloride |

| Common Synonyms | (R)- |

| CAS Number | 332062-03-0 |

| MDL Number | MFCD06659146 (related free base) |

| Chirality | R-enantiomer (corresponds to D-configuration in |

Physical Properties

| Parameter | Description / Value |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Methanol, Water, DMSO; Sparingly soluble in Dichloromethane |

| Melting Point | 215–220 °C (Decomposition; varies by crystal form) |

| Hygroscopicity | Moderate; requires storage under desiccant |

| pKa Values | Carboxyl: ~3.8; Amino: ~9.5 (Typical for |

Synthetic Routes & Manufacturing

The synthesis of (R)-3-Amino-4,4-diphenyl-butyric acid typically employs asymmetric homologation strategies to ensure high enantiomeric purity (>99% ee). The most robust industrial route involves the Arndt-Eistert Homologation of the corresponding

Primary Synthetic Pathway (Arndt-Eistert Homologation)

This pathway extends the carbon chain of the amino acid by one methylene unit while preserving stereochemistry.

-

Protection: (R)-Diphenylalanine is N-protected (e.g., using Boc or Fmoc) to prevent side reactions.

-

Activation: The carboxyl group is activated to a mixed anhydride or acid chloride.

-

Diazotization: Reaction with diazomethane yields the

-diazoketone intermediate. -

Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water generates the

-amino acid skeleton. -

Deprotection & Salt Formation: Removal of the protecting group and treatment with HCl gas/dioxane yields the final hydrochloride salt.

Visualization of Synthesis Logic

The following diagram illustrates the critical flow from the chiral precursor to the final salt, highlighting the preservation of chirality.

Figure 1: Arndt-Eistert homologation pathway for the synthesis of (R)-3-Amino-4,4-diphenyl-butyric acid HCl.

Analytical Characterization & Quality Control

Ensuring the enantiomeric excess (ee) and chemical purity is paramount for pharmaceutical applications.[2]

Recommended Analytical Protocol

-

Chiral HPLC:

-

Column: Chiralpak IA or IC (immobilized polysaccharide phases).

-

Mobile Phase: Hexane/Ethanol/TFA (80:20:0.1).

-

Detection: UV at 210 nm (amide bond) and 254 nm (phenyl rings).

-

Acceptance Criteria: >98.5% purity, >99% ee.

-

-

NMR Spectroscopy (

H,-

Diagnostic signals:

7.2–7.4 (Multiplet, 10H, Phenyl),

-

-

Mass Spectrometry:

-

ESI-MS:

peak at 256.13 m/z (free base).

-

Analytical Workflow Diagram

Figure 2: Quality control workflow for validating chemical and optical purity.

Applications in Drug Discovery[3]

Peptidomimetics & Protease Stability

The incorporation of (R)-3-Amino-4,4-diphenyl-butyric acid into peptide chains introduces a

-

Steric Shielding: Protects adjacent amide bonds from enzymatic hydrolysis by proteases.

-

Hydrophobic Interaction: Enhances binding affinity to lipophilic pockets in GPCRs and ion channels.

Target Classes

-

NMDA Receptor Antagonists: Used as a scaffold to design glutamate analogs that modulate neuroexcitation without excitotoxicity.

-

CGRP Antagonists: Investigated as a bulky hydrophobic anchor in novel migraine therapeutics.

-

Neprilysin Inhibitors: Structurally related to the bi-aryl scaffolds found in heart failure drugs, offering a modification point for patentability and potency optimization.

Handling & Stability

-

Storage: Store at 2–8°C in a tightly sealed container. The hydrochloride salt is hygroscopic; exposure to ambient moisture can lead to clumping and hydrolysis over time.

-

Safety: Irritant to eyes, respiratory system, and skin.[3] Standard PPE (gloves, goggles, fume hood) is mandatory during handling.

References

-

PubChem Compound Summary. (2024). 3-Amino-4,4-diphenylbutyric acid hydrochloride. National Center for Biotechnology Information. Link

-

ChemicalBook. (2024). This compound Product Properties. Link

-

Pharmaffiliates. (2024). Certificate of Analysis: (R)-3-Amino-4,4-diphenyl-butyric acid, Hydrochloride. Link

-

Capot Chemical. (2024).[4] Technical Data Sheet: CAS 332062-03-0.[1][3][5][6][7] Link

-

Ningbo Inno Pharmchem. (2024). Application of Boc-(R)-3-Amino-4,4-diphenyl-butyric Acid in Peptide Synthesis. Link

Sources

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. 332062-03-0 | H-d-β-hoala(4,4-diphenyl)-oh.hcl - Capot Chemical [capotchem.com]

- 5. CAS#:332062-03-0 | (R)-4-([1,1'-BIPHENYL]-4-YL)-3-AMINOBUTANOIC ACID HYDROCHLORIDE | Chemsrc [chemsrc.com]

- 6. Unnatural Amino Acid [hbcchem-inc.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

(R)-3-Amino-4,4-diphenyl-butyric acid hydrochloride molecular weight

This technical guide provides an in-depth analysis of (R)-3-Amino-4,4-diphenylbutyric acid hydrochloride , a specialized

Part 1: Executive Chemical Profile & Molecular Weight Analysis[1]

For researchers developing peptide-based therapeutics, precision in stoichiometry is non-negotiable.[1] The hydrochloride salt form is utilized to enhance the aqueous solubility and crystalline stability of the otherwise lipophilic free base.[1]

Physicochemical Data Summary

| Parameter | Technical Specification |

| Chemical Name | (R)-3-Amino-4,4-diphenylbutyric acid hydrochloride |

| CAS Number | 332062-03-0 (HCl Salt) |

| Molecular Formula | C₁₆H₁₈ClNO₂ (Salt) / C₁₆H₁₇NO₂ (Free Base) |

| Molecular Weight (HCl Salt) | 291.77 g/mol |

| Molecular Weight (Free Base) | 255.31 g/mol |

| Chirality | (R)-Enantiomer |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water (improved vs. free base) |

Stoichiometric Breakdown

Understanding the mass contribution of the counterion is critical for accurate molarity calculations in stock solution preparation.[1]

-

Free Base Contribution (C₁₆H₁₇NO₂): 255.31 Da (87.5% of total mass)[1]

-

Counterion Contribution (HCl): 36.46 Da (12.5% of total mass)[1]

Expert Insight: When converting dosages or molar equivalents from literature citing the free base, apply a conversion factor of 1.143 (291.77 / 255.[1]31) to determine the required mass of the hydrochloride salt.

Part 2: Structural Characterization & Synthesis Logic[1]

This molecule is a

Structural Connectivity Diagram

The following diagram illustrates the core connectivity and the ionic interaction stabilizing the salt form.[1]

Part 3: Critical Analytical Protocols (Self-Validating Systems)

Verifying the enantiomeric purity of (R)-3-Amino-4,4-diphenylbutyric acid is the most common challenge in the lab. Standard C18 columns often fail to resolve the enantiomers due to the molecule's structural rigidity.[1]

Enantioselective HPLC Protocol

The following protocol uses a Crown Ether-based chiral stationary phase (CSP), which is field-proven for separating primary amino acids. This method relies on the complexation of the ammonium group (

Prerequisite: The sample must be in the salt form or the mobile phase must be acidic to ensure protonation of the amine.[1]

Method Parameters:

-

Column: ChiroSil RCA(+) or SCA(-) (Covalent 18-Crown-6 CSP).

-

Mobile Phase: 80% Methanol : 20% Water (containing 10mM H₂SO₄ or HClO₄).[1]

-

Flow Rate: 0.5 mL/min (Adjust for backpressure < 2000 psi).

-

Detection: UV @ 210 nm (Detects the phenyl chromophore).[1]

-

Temperature: 25°C (Lower temperatures often improve resolution

).

Step-by-Step Workflow:

-

Equilibration: Flush column with mobile phase for 30 mins. Verify baseline stability.[1]

-

Blank Injection: Inject mobile phase to identify system peaks.

-

Racemic Standard: Inject a racemic mixture (DL) to establish the retention time of both enantiomers.

-

Expectation: On ChiroSil RCA(+), L-enantiomers typically elute before D-enantiomers (verify specific order for beta-amino acids).

-

-

Sample Injection: Inject (R)-isomer sample.

-

Validation: Calculate Enantiomeric Excess (

).[1]

Analytical Logic Flow

The following diagram outlines the decision process for validating the compound's purity.

Part 4: Handling & Stability Guidelines

Storage[1]

-

Hygroscopicity: As a hydrochloride salt, the compound is moderately hygroscopic.[1] It must be stored in a desiccator.[1]

-

Temperature: Store at -20°C for long-term stability.

-

Container: Amber glass vials (protects from potential UV degradation of the phenyl rings over extended periods).[1]

Solubility for Biological Assays

When preparing stock solutions for in vitro assays:

-

Dissolve the HCl salt in 100% DMSO to create a high-concentration stock (e.g., 100 mM).[1]

-

Dilute into aqueous buffer (PBS) immediately prior to use.

-

Caution: Ensure the final pH of the assay buffer is not significantly altered by the acidic HCl counterion.[1] A buffering capacity check is mandatory if the final concentration exceeds 1 mM.[1]

References

-

Pharmaffiliates. (n.d.). (R)-3-Amino-4,4-diphenyl-butyric acid, Hydrochloride - Technical Data. Retrieved from [Link]

-

RStech Corporation. (2005).[1] ChiroSil Application Note: Separation of 3-amino-4,4-diphenylbutyric acid. Retrieved from [Link]

-

Watson International. (n.d.).[1] Amino Acid Derivatives: Boc-(R)-3-Amino-4,4-diphenyl-butyric acid.[3][4][5] Retrieved from [Link][1]

-

PubChem. (2025).[1][6][7][8] Compound Summary: Beta-amino acid derivatives. National Library of Medicine.[1] Retrieved from [Link]

Sources

- 1. Coumarin | C9H6O2 | CID 323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. systech-tyo.com [systech-tyo.com]

- 3. watson-int.com [watson-int.com]

- 4. (R)-3-AMINO-4-(3-CHLORO-PHENYL)-BUTYRIC ACID HCL | 331763-55-4 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. (3R)-3-amino-4-phenylbutanoic acid hydrochloride | C10H14ClNO2 | CID 24820568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CID 5435 | C12H17N2O2S- | CID 5435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,3,6,7-tetrahydro-9-methyl-1H,5H,11H-(1)benzopyrano(6,7,8-ij)quinolizin-11-one | C16H17NO2 | CID 94517 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Pharmacological Characterization & Repurposing of Diphenylbutyric Acid Derivatives

Executive Summary

Diphenylbutyric acid derivatives, pharmacologically realized as Diphenylbutylpiperidines (DPBPs) , represent a class of high-potency neuroleptics distinct from their butyrophenone predecessors (e.g., haloperidol). Characterized by a 4,4-diphenylbutyl scaffold, these agents—principally Pimozide , Penfluridol , and Fluspirilene —exhibit unique pharmacokinetic profiles, including high lipophilicity and extended duration of action.

While historically entrenched in the management of schizophrenia and Tourette’s syndrome via Dopamine D2 receptor antagonism, recent high-throughput screens have identified DPBPs as potent cation channel blockers (T-type

Chemical Architecture & Structure-Activity Relationship (SAR)

The pharmacophore of this class is defined by the 4,4-diphenylbutyl moiety. Unlike butyrophenones, which possess a keto group at the

The Pharmacophore Hierarchy

The following diagram illustrates the structural derivation and functional diversity of the DPBP class.

Figure 1: Structural hierarchy and target profile of Diphenylbutyric Acid Derivatives. The diphenylbutyl moiety drives lipophilicity and non-specific channel binding.

Pharmacodynamics: The "Dirty Drug" Advantage

In modern drug discovery, "selectivity" is often the goal. However, the efficacy of DPBPs in complex pathologies (schizophrenia, cancer) relies on polypharmacology .

Receptor Binding Profile

The primary mechanism is the blockade of post-synaptic Dopamine D2 receptors in the mesolimbic system. However, the diphenylbutyl moiety also confers high affinity for voltage-gated ion channels, a property now exploited for cancer repurposing.

Table 1: Comparative Binding Affinities (

| Compound | Dopamine D2 ( | 5-HT2A ( | T-Type | hERG |

| Pimozide | 1.2 | 14.0 | ~50 | 18 |

| Penfluridol | 1.5 | 12.0 | ~100 | 35 |

| Fluspirilene | 0.8 | 45.0 | ~30 | 15 |

| Haloperidol | 1.6 | 55.0 | >1000 | 27 |

Note: Data aggregated from Seeman et al. and recent patch-clamp studies. Lower

Oncological Repurposing Mechanisms

Recent studies demonstrate that DPBPs induce cytotoxicity in glioblastoma, pancreatic, and breast cancer cells.[1][2] The mechanism is distinct from dopamine antagonism:

-

Autophagy Induction: Blockade of lysosomal trafficking and T-type calcium channels.

-

STAT Inhibition: Pimozide directly inhibits STAT3/STAT5 phosphorylation, downregulating survival genes like Bcl-2 and Myc.

Emerging Applications: The Oncological Signaling Cascade

The following pathway illustrates how DPBPs hijack survival signaling in tumor cells, leading to apoptosis.

Figure 2: Dual-mechanism cytotoxicity of DPBPs in cancer cells involving STAT inhibition and lysosomal disruption.

Experimental Protocols

To validate these activities, rigorous experimental design is required. Below are two field-proven protocols.

Protocol A: Radioligand Binding Assay (Dopamine D2)

Purpose: To determine the affinity (

-

Membrane Preparation: Homogenize rat striatum in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 mins. Resuspend pellet.

-

Incubation:

-

Ligand:

-Spiperone (0.2 nM final concentration). -

Displacer: Increasing concentrations of test DPBP (

to -

Non-Specific Control: 10

(+)Butaclamol.

-

-

Equilibrium: Incubate for 60 mins at 25°C.

-

Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Protocol B: hERG Safety Assay (Whole-Cell Patch Clamp)

Purpose: Critical safety step. DPBPs are known hERG blockers (QT prolongation risk).

-

Cell Line: HEK293 cells stably expressing hERG (

). -

Rig Setup: Glass micropipettes (resistance 2-4 M

) filled with intracellular solution (130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES). -

Voltage Protocol:

-

Hold at -80 mV.

-

Depolarize to +20 mV for 2s (activates channels).

-

Repolarize to -50 mV for 2s (elicits tail current).

-

-

Perfusion: Apply test DPBP via gravity-fed perfusion system. Allow 5 minutes for steady-state block.

-

Data Integrity: Reject cells with leak current >100 pA or series resistance changes >20%.

Safety & Toxicology: The hERG Liability

The structural feature that grants DPBPs their potency—the lipophilic diphenylbutyl tail—is also their liability. It fits perfectly into the inner cavity of the hERG potassium channel.

-

Mechanism: Direct pore blockade prevents

efflux during cardiac repolarization. -

Clinical Consequence: Delayed repolarization

QT interval prolongation -

Mitigation: In oncology trials, ECG monitoring is mandatory. Drug design efforts focus on adding polar groups to the diphenyl ring to reduce hERG affinity while maintaining D2/STAT potency.

Figure 3: Decision tree for assessing cardiac safety of diphenylbutyric acid derivatives.

References

-

Seeman, P. (1980). Brain dopamine receptors.[3][4][5] Pharmacological Reviews, 32(3), 229-313. Link

-

Zhang, X., et al. (2021). Repurposing antipsychotics of the diphenylbutylpiperidine class for cancer therapy. Seminars in Cancer Biology, 68, 75-83.[6] Link

-

Strobl, J.S., et al. (2020). Quinoline and Diphenylbutylpiperidine Antipsychotics: Repurposing to Treat Brain Cancer. Frontiers in Oncology. Link

- Janssen, P.A., et al. (1968). Pimozide, a chemically novel, highly potent and orally long-acting neuroleptic drug. Arzneimittelforschung, 18(3), 261-279.

-

FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. Link

Sources

- 1. Repurposing antipsychotics of the diphenylbutylpiperidine class for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Repurposing Antipsychotics of the Diphenylbutylpiperidine Class for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. m.youtube.com [m.youtube.com]

- 5. What is the mechanism of Fluspirilene? [synapse.patsnap.com]

- 6. Oncology Reports [spandidos-publications.com]

(R)-3-Amino-4,4-diphenylbutyric Acid HCl: Technical Monograph & Research Guide

This guide details the technical specifications, pharmacological mechanism, and synthesis of (R)-3-Amino-4,4-diphenylbutyric acid hydrochloride (often abbreviated in literature as a diphenyl-GABA analog or a specific

Executive Summary & Chemical Identity

(R)-3-Amino-4,4-diphenylbutyric acid hydrochloride is a lipophilic

While Phenibut primarily acts as a GABA-B agonist, the bulky diphenyl moiety of 3-amino-4,4-diphenylbutyric acid shifts its activity profile toward GABA Transporter (GAT) inhibition and use as a lipophilic carrier in peptide mimetics.

Chemical Specifications

| Property | Specification |

| IUPAC Name | (3R)-3-Amino-4,4-diphenylbutanoic acid hydrochloride |

| CAS Number | 544455-95-0 (Generic/S-isomer ref), 332062-06-3 (Boc-protected) |

| Molecular Formula | |

| Molecular Weight | 255.31 g/mol (Free base) / 291.77 g/mol (HCl salt) |

| Solubility | Soluble in Methanol, DMSO; Sparingly soluble in Water |

| Chirality | (R)-Enantiomer (Eutomer for specific GAT recognition) |

| Appearance | White to off-white crystalline powder |

Mechanism of Action: The "Diphenyl" Shift

The pharmacological distinction between Phenibut and (R)-3-Amino-4,4-diphenylbutyric acid lies in the Structure-Activity Relationship (SAR) of the hydrophobic pocket binding.

Primary Mechanism: GABA Uptake Inhibition (GAT Blockade)

Research into diphenyl-substituted GABA analogs (structurally related to NNC-711 and Tiagabine ) indicates that the addition of a second phenyl ring creates steric bulk that prevents the molecule from activating the GABA-B receptor efficiently. Instead, it binds to the GABA Transporter (GAT-1) , preventing the reuptake of GABA from the synaptic cleft.

-

Binding Mode: The diphenyl moiety occupies the large lipophilic pocket of the transporter, locking the transporter in an outward-facing conformation.

-

Result: Increased extracellular GABA concentrations, leading to tonic inhibition of postsynaptic neurons.

Secondary Mechanism: Lipophilic Prodrug/Peptide Carrier

Due to its high lipophilicity (LogP > 3.0), this amino acid is frequently used in drug design to enhance the Blood-Brain Barrier (BBB) permeability of peptide drugs. It serves as a non-natural amino acid scaffold in:

-

HDAC Inhibitors: As a linker to improve bioavailability.

-

Peptidomimetics: Stabilizing secondary structures (helices) in peptide therapeutics.

Figure 1: Mechanism of Action highlighting the blockade of GABA reuptake, distinct from direct receptor agonism.

Synthesis Protocol: (R)-3-Amino-4,4-diphenylbutyric Acid

This protocol utilizes a modified Rodionov Reaction followed by Classical Resolution . This route is preferred over Arndt-Eistert homologation for safety and scalability in a research setting.

Phase 1: Synthesis of Racemic 3-Amino-4,4-diphenylbutyric Acid

Reagents: Diphenylacetaldehyde, Malonic Acid, Ammonium Acetate, Ethanol.

-

Condensation:

-

In a 500 mL round-bottom flask, dissolve Diphenylacetaldehyde (19.6 g, 100 mmol) and Malonic Acid (10.4 g, 100 mmol) in Ethanol (150 mL).

-

Add Ammonium Acetate (15.4 g, 200 mmol).

-

Reflux the mixture with stirring for 8–12 hours. The reaction proceeds via the formation of an imine intermediate, followed by decarboxylation.

-

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the white precipitate (the

-amino acid is often zwitterionic and insoluble in cold ethanol). -

Wash with cold ethanol (2 x 20 mL) and diethyl ether.

-

Yield: ~60-70% of racemic product.

-

Phase 2: Optical Resolution to (R)-Isomer

Reagents: (S)-(+)-Mandelic Acid (or L-Tartaric Acid), Methanol/Water.

-

Salt Formation:

-

Suspend the racemic amino acid (10 g) in Methanol (100 mL).

-

Add an equimolar amount of (S)-(+)-Mandelic acid . Heat to reflux until a clear solution is obtained.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

The diastereomeric salt of the (R)-amino acid typically crystallizes out first (verify with specific rotation; literature suggests (R)-isomer pairs with (S)-acid in this solvent system).

-

-

Liberation of Free Acid:

-

Filter the crystals and dissolve in minimal water.

-

Pass through an ion-exchange column (Dowex 50W, H+ form) or neutralize carefully with Ammonium Hydroxide to pH 6.5 to precipitate the free (R)-amino acid.

-

Phase 3: Hydrochloride Salt Formation

-

Dissolve the purified (R)-amino acid in dry 2-Propanol .

-

Add HCl in Dioxane (4M) dropwise until pH < 2.

-

Precipitate with Diethyl Ether .

-

Filter and dry under vacuum over

.

Analytical Characterization & Quality Control

To ensure scientific integrity, the following parameters must be verified.

| Test | Method | Acceptance Criteria |

| Identity | 1H-NMR (DMSO-d6) | |

| Purity | HPLC (C18 Column) | > 98.0% (Area under curve) |

| Chiral Purity | Chiral HPLC | > 99.0% ee (Column: Chiralpak AD-H, Mobile Phase: Hexane/IPA/DEA) |

| Water Content | Karl Fischer | < 1.0% |

Experimental Workflow Diagram

Figure 2: Step-by-step synthesis and resolution workflow.

Safety & Handling (E-E-A-T)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use a fume hood. The precursor Diphenylacetaldehyde can be an irritant.

-

Storage: Hygroscopic. Store at -20°C in a desiccator.

-

Legal Status: Unlike Phenibut, this specific analog is generally unregulated in most jurisdictions but is intended strictly for in vitro or laboratory animal research .

References

-

Synthesis & Resolution: Method for preparing optically active 3-amino-4,4-diphenylbutyric acid. (Related Patent Logic: US8796330B2).

-

GABA Analog Pharmacology: Structure-activity relationships of GABA analogues containing a lipophilic domain. Journal of Medicinal Chemistry.

-

Peptide Synthesis Application: Boc-(R)-3-Amino-4,4-diphenyl-butyric acid as a building block. ChemicalBook/Supplier Data.

-

GAT Inhibition Mechanisms: Pharmacology of GABA Transport Inhibitors. Neurochemistry International.

Methodological & Application

Synthesis of (R)-3-Amino-4,4-diphenyl-butyric acid hydrochloride

Application Note: High-Purity Synthesis of (R)-3-Amino-4,4-diphenylbutyric Acid Hydrochloride

Executive Summary

(R)-3-Amino-4,4-diphenylbutyric acid hydrochloride (CAS 332062-03-0) is a critical chiral

This guide details a robust, scalable synthetic protocol utilizing Ellman’s Sulfinamide auxiliary chemistry . Unlike classical resolution methods (e.g., Rodionov reaction followed by enzymatic resolution), this asymmetric approach ensures high enantiomeric excess (

Retrosynthetic Analysis

The synthesis is designed around the diastereoselective addition of an acetate enolate equivalent to a chiral sulfinimine. This convergent strategy allows for the precise installation of the stereocenter at C3.

Figure 1: Retrosynthetic disconnection showing the assembly of the chiral core via Ellman chemistry.[2]

Experimental Protocols

Method A: Asymmetric Synthesis via Sulfinimine (Preferred Route)

Prerequisites:

-

All reactions involving organometallics must be performed under an inert atmosphere (Nitrogen or Argon).

-

Glassware should be oven-dried at 120°C for at least 4 hours.

Materials Table:

| Reagent | CAS No.[1][3][4] | Equiv.[5][6] | Role |

| Diphenylacetaldehyde | 947-91-1 | 1.0 | Substrate |

| (R)-(+)-tert-Butanesulfinamide | 196929-78-9 | 1.1 | Chiral Auxiliary |

| Titanium(IV) ethoxide | 3087-36-3 | 2.0 | Lewis Acid / Dehydrating Agent |

| Zinc Dust (Activated) | 7440-66-6 | 5.0 | Reformatsky Reagent |

| tert-Butyl bromoacetate | 5292-43-3 | 3.0 | Nucleophile Precursor |

| THF (Anhydrous) | 109-99-9 | - | Solvent |

Step 1: Formation of (R)-N-(Diphenylethylidene)-tert-butanesulfinamide

Mechanism: Titanium(IV) ethoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward.

-

Setup: Charge a 3-neck round-bottom flask (RBF) with (R)-tert-butanesulfinamide (1.1 equiv) and Diphenylacetaldehyde (1.0 equiv).

-

Solvation: Add anhydrous THF (concentration ~0.5 M relative to aldehyde).

-

Activation: Add Ti(OEt)4 (2.0 equiv) dropwise via syringe. The solution may turn slightly yellow.

-

Reaction: Stir at room temperature (20–25°C) for 16–24 hours. Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.

-

Quench: Pour the mixture into an equal volume of brine (saturated NaCl) with vigorous stirring. A white titanium salt precipitate will form.

-

Workup: Filter the suspension through a pad of Celite. Wash the cake with EtOAc.

-

Purification: Dry the filtrate over Na2SO4, concentrate in vacuo. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient) to yield the sulfinimine as a viscous oil or solid.

Critical Quality Attribute (CQA): Ensure <1% residual aldehyde to prevent side reactions in Step 2.

Step 2: Diastereoselective Reformatsky Reaction

Mechanism: The zinc enolate of tert-butyl acetate attacks the sulfinimine. The chiral sulfinyl group directs the attack via a closed chair-like transition state (Zimmerman-Traxler model), yielding the (R,R)-diastereomer.

-

Activation of Zinc: In a separate flask, suspend Zinc dust (5.0 equiv) in THF. Add catalytic TMSCl (0.05 equiv) and stir for 15 min to activate the surface.

-

Reagent Formation: Add tert-Butyl bromoacetate (3.0 equiv) dropwise to the zinc suspension at a rate that maintains a gentle reflux (initiate with heat gun if necessary). Stir for 45 min at 50°C to form the Reformatsky reagent.

-

Addition: Cool the Reformatsky solution to 0°C. Cannulate the solution of Sulfinimine (from Step 1) in THF into the zinc reagent slowly.

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours.

-

Quench: Add saturated NH4Cl solution.

-

Extraction: Extract with EtOAc (3x). Wash combined organics with NaHCO3 and brine.

-

Isolation: Concentrate to obtain the diastereomerically pure sulfinamide ester.

Data Check:

Step 3: Deprotection and Salt Formation

Mechanism: Acidic hydrolysis cleaves both the N-sulfinyl group (releasing SO2) and the tert-butyl ester, yielding the free amino acid hydrochloride.

-

Dissolution: Dissolve the intermediate from Step 2 in 1,4-Dioxane .

-

Hydrolysis: Add 4M HCl in Dioxane (10 equiv).

-

Reaction: Heat to 60°C for 2–4 hours. A white precipitate often begins to form.

-

Precipitation: Cool to 0°C. Add diethyl ether or MTBE to fully precipitate the product.

-

Filtration: Filter the solid under nitrogen (hygroscopic). Wash with cold ether.

-

Drying: Dry in a vacuum oven at 40°C over P2O5.

Final Product: (R)-3-Amino-4,4-diphenylbutyric acid hydrochloride.[1] Appearance: White crystalline solid.

Analytical Specification

| Test | Method | Specification |

| Identity | 1H NMR (DMSO-d6) | Consistent with structure. Characteristic benzhydryl proton signal. |

| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | > 98.0% |

| Chiral Purity | Chiral HPLC (Daicel Crownpak CR(+)) | > 99.0% ee |

| Water Content | Karl Fischer | < 1.0% |

NMR Data Summary (Simulated):

-

1H NMR (400 MHz, DMSO-d6):

12.5 (br s, 1H, COOH), 8.1 (br s, 3H, NH3+), 7.4–7.1 (m, 10H, Ar-H), 4.3 (d, J=10 Hz, 1H, CH-Ph2), 3.9 (m, 1H, CH-N), 2.6 (dd, 1H, CH2), 2.4 (dd, 1H, CH2).

Safety & Handling

-

Titanium(IV) ethoxide: Moisture sensitive. Hydrolyzes to release ethanol. Handle in fume hood.

-

HCl in Dioxane: Corrosive and fuming. Causes severe burns.

-

Zinc Dust: Flammable solid. Do not dispose of wet zinc dust in combustible trash; quench with dilute acid before disposal.

References

-

Ellman, J. A., et al. "Asymmetric Synthesis of Chiral Amines and Amino Acids." Accounts of Chemical Research, vol. 35, no.[6] 11, 2002, pp. 984–995. Link

-

Tang, T. P., and Ellman, J. A. "The tert-Butanesulfinyl Group: An Ideal Chiral Director for Vinylogous Mannich Reactions." Journal of Organic Chemistry, vol. 64, no. 1, 1999, pp. 12–13. Link

-

PubChem Compound Summary. "(R)-3-Amino-4-phenylbutyric acid hydrochloride" (Analogous Structural Data). National Center for Biotechnology Information. Link

-

ChemicalBook. "Synthesis of Beta-Amino Acids via Rodionov Reaction." (General Methodology Reference). Link

Disclaimer: This protocol is intended for use by qualified scientific personnel. Optimization may be required depending on specific scale and equipment.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 3. Boc-(R)-3-Amino-4,4-Diphe, ANGENE, 2849116 - 나비엠알오 [m.navimro.com]

- 4. Fmoc-R-3-Amino-4,4-diphenylbutyric acid, CasNo.332062-10-9 Shanghai Apeptide Co., Ltd. China (Mainland) [apeptide.lookchem.com]

- 5. A General Amino Acid Synthesis Enabled by Innate Radical Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Asymmetric Synthesis of 3-Amino-4,4-diphenylbutanoic Acid

Abstract & Strategic Overview

3-Amino-4,4-diphenylbutanoic acid is a bulky

This Application Note details two industrial-grade protocols for the asymmetric construction of the C3-chiral center. We prioritize methods that ensure high enantiomeric excess (

Strategic Route Comparison

| Feature | Protocol A: Rh-Catalyzed Hydrogenation | Protocol B: Biocatalytic Transamination |

| Mechanism | Asymmetric reduction of N-acyl enamide | Enzymatic amine transfer to |

| Chirality Source | Chiral Phosphine Ligand (e.g., DuPhos, Binap) | |

| Scalability | High (Kg to Ton scale) | Medium-High (Volumetric productivity limits) |

| Green Metric | Solvent heavy (MeOH/EtOAc), metal waste | Aqueous media, biodegradable catalyst |

| Key Challenge | Catalyst cost & | Equilibrium displacement & substrate solubility |

Protocol A: Rhodium-Catalyzed Asymmetric Hydrogenation

This is the "Gold Standard" method adapted from industrial routes for Sacubitril. It relies on the asymmetric hydrogenation of an N-enamide precursor. The bulky diphenyl group actually aids stereoselectivity by locking the substrate conformation in the catalyst binding pocket.

Retrosynthetic Logic

The target chiral amine is generated from an achiral Z-enamide ester. The geometry of the enamide alkene is critical; the (Z)-isomer typically yields higher

Step-by-Step Protocol

Phase 1: Precursor Synthesis (The Enamide)

Reaction: Condensation of ethyl 4,4-diphenyl-3-oxobutanoate with acetamide/anhydride or via Horner-Wadsworth-Emmons (HWE). Note: We utilize the HWE route for geometric purity.

-

Reagents: Diphenylacetaldehyde, Triethyl 2-acetamido-2-(diethoxyphosphoryl)acetate, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

-

Procedure:

-

Dissolve Triethyl 2-acetamido-2-(diethoxyphosphoryl)acetate (1.1 equiv) in dry THF at 0°C.

-

Add DBU (1.2 equiv) dropwise. Stir for 30 min.

-

Add Diphenylacetaldehyde (1.0 equiv) slowly to maintain temp < 5°C.

-

Warm to 25°C and stir for 4 hours.

-

Workup: Quench with saturated

. Extract with EtOAc. Wash organic layer with brine. -

Purification: Recrystallize from heptane/EtOAc to isolate the (Z)-Ethyl 3-acetamido-4,4-diphenylbut-2-enoate .

-

Checkpoint: Verify (Z)-geometry via NOE NMR spectroscopy (interaction between amide NH and vinyl proton).

-

Phase 2: Asymmetric Hydrogenation

Catalyst System: [Rh(COD)

-

Glovebox Operation (Strict Anaerobic Conditions):

-

In a mixing vial, dissolve [Rh(COD)

]BF

-

-

Reactor Loading:

-

Load the Enamide substrate (10 g) into a high-pressure autoclave.

-

Add degassed Methanol (100 mL).

-

Inject the catalyst solution via syringe under inert flow.

-

-

Hydrogenation:

-

Purge autoclave 3x with

, then 3x with -

Pressurize to 5-10 bar

. -

Stir at 25°C for 12 hours.

-

-

Workup:

-

Vent

. Concentrate solvent in vacuo.[1] -

Pass residue through a short silica plug to remove Rhodium traces.

-

-

Hydrolysis (Optional for Free Acid):

-

Reflux in 6M HCl for 4 hours to remove the Ethyl ester and Acetyl protecting group.

-

Mechanistic Visualization (Catalytic Cycle)

Figure 1: The Rh(I) catalytic cycle. The chiral bisphosphine ligand creates a rigid steric environment, forcing

Protocol B: Biocatalytic Transamination

This route is preferred for "Green Chemistry" applications. It utilizes an

Substrate Preparation

Substrate: Ethyl 4,4-diphenyl-3-oxobutanoate. Synthesis: Claisen condensation of ethyl acetate with diphenylacetyl chloride (or via Meldrum's acid route).

Enzyme Selection & Conditions[2]

-

Enzyme: ATA-117 or genetically modified variants (e.g., from Arthrobacter sp. or Vibrio fluvialis).

-

Cofactor: Pyridoxal-5'-phosphate (PLP).

-

Amine Donor: Isopropylamine (IPA). Advantage: The byproduct is acetone, which is volatile.

Step-by-Step Protocol

-

Buffer Preparation:

-

Prepare 100 mM Potassium Phosphate buffer (pH 7.5).

-

Add PLP (1 mM).

-

-

Reaction Mix:

-

Substrate: 50 mM Ethyl 4,4-diphenyl-3-oxobutanoate (dissolved in 10% DMSO cosolvent).

-

Amine Donor: 1 M Isopropylamine.

-

Biocatalyst: 10 mg/mL lyophilized

-TA powder (or whole cell equivalent).

-

-

Incubation:

-

Shake at 30°C, 150 rpm for 24 hours.

-

Equilibrium Shift: Leave the reaction vessel slightly open (with a filter) or apply mild vacuum to remove Acetone byproduct, driving the equilibrium to the right.

-

-

Quench & Isolation:

-

Acidify to pH 2 with 1M HCl (stops enzyme, protonates amine).

-

Wash with MTBE (removes unreacted ketone).

-

Basify aqueous layer to pH 10 with NaOH.

-

Extract product into DCM.

-

Biocatalytic Workflow Diagram

Figure 2: Kinetic resolution workflow. Continuous removal of acetone is critical for high conversion.

Analytical Quality Control

Trustworthiness in asymmetric synthesis relies on rigorous analytics. Standard C18 HPLC is insufficient for determining Enantiomeric Excess (

Chiral HPLC Method[1][2][3][4]

-

Column: Daicel Chiralpak AD-H or OD-H (

mm, 5 -

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV @ 210 nm (Amide absorption) or 254 nm (Phenyl absorption).

-

Temperature: 25°C.

Acceptance Criteria

| Parameter | Specification | Note |

| Purity (Achiral) | Area % via C18 HPLC | |

| Chiral Purity ( | Critical for pharmaceutical intermediates | |

| Residual Metal | If using Rh route (ICP-MS) |

Troubleshooting & Optimization

-

Low Conversion (Hydrogenation):

-

Cause: Catalyst poisoning by trace sulfur or oxygen.

-

Fix: Recrystallize the enamide precursor. Ensure

gas is 5.0 grade or higher.

-

-

Low

(Hydrogenation):-

Cause: Wrong solvent polarity or temperature too high.

-

Fix: Switch from MeOH to TFE (Trifluoroethanol) or lower temp to 0°C. TFE often enhances H-bonding interactions with the ligand.

-

-

Substrate Inhibition (Biocatalysis):

-

Cause: High concentration of hydrophobic ketone aggregates enzyme.

-

Fix: Use a biphasic system (Buffer + Toluene overlay) to act as a substrate reservoir.

-

References

-

Novartis AG. (2008). Process for the preparation of N-acyl-biphenyl alanine derivatives. WO Patent 2008031567. Link

-

Hook, D. F., et al. (2016). Industrial Synthesis of the Key Precursor for Sacubitril.[3] Organic Process Research & Development, 20(2), 396-402. Link

-

Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 103(8), 2921-2944. (Mechanistic grounding for metal-catalyzed asymmetry). Link

-

Mathew, S., & Yun, H. (2012). Omega-Transaminases for the Synthesis of Chiral Amines.[4] ACS Catalysis, 2(6), 993-1001. Link

-

Daicel Chiral Technologies. (2023).[5] Application Note: Separation of Beta-Amino Acids.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Synthesis of a sacubitril precursor via the construction of one-pot chemoenzymatic cascades - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and identification of new sacubitril derivatives as lead compounds for antibacterial, antifungal and antitubercular (TB) activities against dormant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Accelerating Lead Optimization: Late-Stage Functionalization of N-Heterocycles via Photoredox Catalysis

Introduction: The "Magic Methyl" & The Analog Bottleneck

In modern drug discovery, the "Magic Methyl" effect—where the addition of a single methyl group can boost potency by orders of magnitude or resolve metabolic liabilities—is a well-documented phenomenon. However, traditional synthetic logic often requires de novo synthesis of the entire scaffold to introduce this small change, creating a bottleneck in the Design-Make-Test-Analyze (DMTA) cycle.

This Application Note details a validated workflow for Late-Stage Functionalization (LSF) using visible-light photoredox catalysis. We focus specifically on the Minisci-type alkylation of N-heterocycles , a transformation critical for functionalizing pyridines, quinolines, and isoquinolines—scaffolds present in over 60% of FDA-approved small molecule drugs.

Key Advantages:

-

Direct Functionalization: Bypasses pre-functionalized handles (e.g., halides/boronates).

-

Mild Conditions: Room temperature, visible light, tolerant of polar functional groups.

-

High-Throughput Compatible: Amenable to 96-well plate screening for rapid condition optimization.[1]

Mechanistic Principles

The protocol relies on the generation of nucleophilic alkyl radicals that attack electron-deficient heterocycles. We utilize the high-performance iridium photocatalyst [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ due to its long excited-state lifetime and high oxidation potential (

The Catalytic Cycle (Decarboxylative Minisci)

The reaction proceeds via a radical mechanism where a carboxylic acid (alkyl source) is oxidatively decarboxylated to generate an alkyl radical. This radical adds to the protonated heterocycle, followed by oxidative rearomatization.

Figure 1: Mechanistic cycle for the iridium-catalyzed decarboxylative Minisci reaction. The cycle highlights the generation of the alkyl radical via Single Electron Transfer (SET).[2]

Experimental Protocols

Protocol A: High-Throughput Screening (HTE) in 96-Well Format

Purpose: Rapidly identify optimal radical precursors (acids vs. halides) and solvent conditions for a specific drug scaffold.

Materials:

-

Photoreactor: 96-well blue LED array (e.g., Lumidox® or equivalent home-built setup with 450nm LEDs).

-

Catalyst: [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (1 mM stock in DMSO).

-

Oxidant: Ammonium Persulfate ((NH₄)₂S₂O₈).

-

Acid/Buffer: TFA (Trifluoroacetic acid).

Step-by-Step Workflow:

-

Stock Preparation:

-

Prepare 0.1 M stock solutions of the heterocycle substrate in DMSO:H₂O (9:1).

-

Prepare 0.2 M stock solutions of diversity reagents (various carboxylic acids).

-

Prepare catalyst stock (1 mM in DMSO).

-

-

Dispensing (Glovebox or Liquid Handler):

-

To each well of a 1 mL glass 96-well plate, add:

-

10 µL Catalyst Stock (1 mol% final).

-

50 µL Heterocycle Stock (5 µmol scale).

-

75 µL Acid Reagent Stock (1.5 equiv).

-

10 µL TFA (to ensure protonation of the heterocycle).

-

Solid addition: 3.5 mg (NH₄)₂S₂O₈ (3 equiv).

-

-

-

Inertion (Critical):

-

Seal the plate with a pre-slit silicone mat and a gas-permeable tape.

-

If not in a glovebox, purge the headspace of the plate with Nitrogen for 5 minutes using a manifold. Note: Oxygen is a potent quencher of the excited iridium state.

-

-

Irradiation:

-

Place on the LED photoreactor. Use a fan to maintain temperature < 35°C.

-

Irradiate for 18 hours.

-

-

Analysis:

-

Dilute with 500 µL MeCN. Centrifuge to remove salts.

-

Analyze via UPLC-MS. Calculate conversion vs. Internal Standard (e.g., Caffeine).

-

Protocol B: Gram-Scale Batch Synthesis

Purpose: Scale up the best hit from HTE for biological profiling.

Setup Diagram:

Figure 2: Batch reactor setup ensuring maximum light penetration and temperature control.

Procedure:

-

Charge: In a 100 mL Pyrex round-bottom flask, add:

-

Substrate (Heterocycle): 1.0 g (1.0 equiv)

-

Alkyl Carboxylic Acid: 2.0 equiv

-

[Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆: 0.5 mol% (Reduced loading for scale-up)

-

(NH₄)₂S₂O₈: 2.0 equiv

-

Solvent: DMSO/H₂O (4:1, 0.1 M concentration relative to substrate).

-

-

Deoxygenation (Self-Validating Step):

-

Submerge a needle connected to an N₂ line directly into the solvent.

-

Sparge for 20 minutes.

-

Validation: The solution should remain clear/yellow. If it turns dark immediately, check for oxidant impurities.

-

-

Reaction:

-

Add TFA (1.0 equiv).

-

Irradiate with high-intensity blue LEDs (e.g., Kessil lamps or LED strips wrapped around the flask).

-

Monitor internal temperature: Must not exceed 40°C (use external fan).

-

-

Workup:

-

Dilute with EtOAc and wash with saturated NaHCO₃ (to neutralize TFA and remove unreacted acid).

-

Wash aqueous layer 3x with EtOAc (heterocycles can be polar).

-

Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography.

-

Data & Optimization Guide

Radical Precursor Selection

Not all alkyl sources perform equally. The table below summarizes the efficiency of different radical precursors for alkylating a standard Quinoline scaffold.

| Radical Precursor Class | Reagents Required | Typical Yield | Selectivity | Comments |

| Carboxylic Acids | Persulfate, TFA | 60-85% | C2 > C4 | Most diverse commercial availability. |

| Alkyl Halides | Silane (TTMSS), Base | 40-60% | C2 > C4 | Good for tertiary alkyl groups. |

| Sulfinates | None (Redox neutral) | 50-75% | C2 only | Cleanest reaction profile; requires synthesis of sulfinate salt. |

| Trifluoroborates | Persulfate | 30-50% | C2/C4 mix | Often requires more catalyst loading. |

Troubleshooting & "Expertise" Insights

-

The "Beer-Lambert" Trap:

-

Issue: Reaction stalls at 50% conversion on scale-up.

-

Cause: Light cannot penetrate deep into the flask (high optical density).

-

Fix: Increase surface-area-to-volume ratio. Use flow chemistry loops or multiple smaller vials for >5g batches.

-

-

Regioselectivity Issues:

-

Minisci reactions are governed by electronics. The radical is nucleophilic; the heterocycle is electrophilic.

-

Optimization: If obtaining a mixture of C2/C4 isomers, increase the acidity (more TFA) to make the heterocycle more electrophilic, often improving C2 selectivity due to sterics/electronics balance.

-

-

Catalyst Death:

-

Observation: Reaction mixture turns from bright yellow to colorless/grey.

-

Diagnosis: The Iridium catalyst has bleached (degraded).

-

Remedy: Ensure stricter O₂ exclusion. Add catalyst in two portions (t=0 and t=5h).

-

References

-

Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Science. Link (Note: Representative citation for Minisci overview).

-

Cernak, T., et al. (2016). The medicinal chemist’s guide to late-stage functionalization.[2] Nature. Link

-

Oderinde, M. S., et al. (2016). Practical Syntheses of [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses.[3][4] Link

-

McAtee, R. C., et al. (2019). Photoredox alkylation of C–H bonds.[5] Nature Reviews Chemistry.[4] Link

-

Dunne, A., et al. (2022). Recent developments in the photoredox catalyzed Minisci-type reactions under continuous flow. Chemical Communications. Link

Sources

Application Note: Protocol for Incorporating Unnatural Amino Acids into Peptide Chains

Abstract & Strategic Overview

The incorporation of unnatural amino acids (UAAs) is a transformative strategy in modern drug development, enabling the synthesis of peptidomimetics with enhanced proteolytic stability, improved membrane permeability, and novel functionalities (e.g., photo-crosslinking, fluorescence). However, standard protocols for natural amino acids often fail when applied to UAAs due to steric hindrance , low nucleophilicity , and racemization risks .

This Application Note provides a bifurcated guide:

-

Chemical Synthesis (SPPS): The primary method for therapeutic peptides (<50 residues). Focuses on overcoming steric bulk (e.g., Aib, N-methylated residues).[1]

-

Biological Synthesis (Genetic Code Expansion): For longer peptides or protein engineering. Focuses on orthogonal translation systems.

Part I: Chemical Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Critical Mechanistic Insight: The Steric Challenge

Standard coupling reagents (e.g., HBTU) rely on the formation of an active ester. For UAAs like

-

The Solution: Use reagents that generate less bulky, more reactive intermediates (e.g., HATU/HOAt) or reagents that minimize racemization (e.g., COMU, Oxyma).

-

The Risk: Forcing conditions (high temperature/time) increases the risk of epimerization (racemization), particularly for Cys and His residues.

Reagent Selection Matrix

| Scenario | Recommended Reagent System | Rationale |

| Standard UAA | DIC (diisopropylcarbodiimide) + Oxyma Pure | High efficiency, suppresses racemization better than HOBt [1]. |

| Sterically Hindered (e.g., Aib) | HATU + HOAt + DIEA | 7-azabenzotriazole speeds up kinetics significantly; HOAt acts as a catalyst. |

| N-Methylated Residues | COMU + DIEA (or PyAOP) | COMU shows superior performance for difficult sequences with lower racemization than HATU [2]. |

| Cysteine/Histidine | DIC + Oxyma (Room Temp) | Avoid phosphonium/uronium salts (HATU/HBTU) which can cause high racemization rates for these residues. |

Protocol: Coupling Sterically Hindered UAAs (Fmoc-Chemistry)

Prerequisites:

-

Resin: Rink Amide ProTide or ChemMatrix (PEG-based resins swell better, improving diffusion for bulky UAAs).

-

Solvent: DMF (Dimethylformamide), strictly amine-free.

Step-by-Step Workflow:

-

Resin Swelling: Swell resin in DMF for 20 minutes.

-

Fmoc Deprotection:

-

Treat with 20% Piperidine in DMF (2 x 5 min).

-

Note: For sequences prone to aspartimide formation, add 0.1M HOBt to the deprotection cocktail.

-

-

Wash: DMF (5 x 1 min).

-

Activation (The Critical Step):

-

Dissolve 5.0 equivalents of the Fmoc-UAA relative to resin loading.

-

Add 4.9 equivalents of HATU (or COMU).

-

Add 10 equivalents of DIEA (Diisopropylethylamine).

-

Pre-activation: Allow to react for exactly 30 seconds before adding to resin. (Do not wait longer; the active ester can hydrolyze or rearrange).

-

-

Coupling:

-

Double Coupling (Mandatory for UAAs):

-

Drain and repeat Steps 4-5 with fresh reagents.

-

-

Monitoring (Validation):

-

Perform Chloranil Test (see Section 2.4). Standard Kaiser test fails for secondary amines (e.g., after N-methyl coupling).

-

-

Capping:

-

If coupling is incomplete (<99%), cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

-

Validation: The Chloranil Test

Used for detecting free secondary amines (e.g., proline, N-methyl amino acids) where the Kaiser test is insensitive.

-

Transfer ~10 resin beads to a small glass tube.

-

Add 2 drops of 2% Acetaldehyde in DMF .

-

Add 2 drops of 2% Chloranil in DMF .

-

Wait 5 minutes at room temperature.

-

Blue/Green Beads: Positive (Free secondary amine present → Incomplete coupling).

-

Colorless/Amber: Negative (Coupling complete).

-

Part II: Biological Incorporation (Genetic Code Expansion)

For peptides >50 AA or complex protein scaffolds, chemical synthesis is inefficient. Genetic Code Expansion (GCE) reassigns a stop codon (usually Amber/TAG) to a UAA.[5]

Mechanism: Orthogonal Translation

This system requires an "orthogonal" pair: a tRNA and an aminoacyl-tRNA synthetase (aaRS) that do not cross-react with the host (e.g., E. coli) machinery.

-

Common Pair: Methanocaldococcus jannaschii (Mj) TyrRS/tRNA for E. coli.

-

Mechanism: The orthogonal aaRS charges the orthogonal tRNA with the UAA. The tRNA recognizes the UAG stop codon on the mRNA, inserting the UAA instead of terminating translation [3].

Workflow Diagram (Genetic Incorporation)

Figure 1: Workflow for Genetic Code Expansion. The host cell is co-transformed with the target gene (containing the Amber stop codon) and the orthogonal tRNA/aaRS machinery.

Protocol: In Vivo Expression

-

Plasmid Construction: Mutate the codon of interest to TAG (Amber) using site-directed mutagenesis.

-

Transformation: Co-transform E. coli BL21(DE3) with:

-

Plasmid A: Target Gene (TAG mutant).

-

Plasmid B: Orthogonal aaRS/tRNA pair (e.g., pEVOL-pAzF for p-azido-phenylalanine).

-

-

Growth: Inoculate in LB media with appropriate antibiotics (e.g., Ampicillin + Chloramphenicol). Grow to OD600 = 0.5.

-

UAA Addition (Critical):

-

Dissolve UAA in minimal base (NaOH) or DMSO.

-

Add to culture to a final concentration of 1 mM .

-

Note: Adding UAA too late results in truncated protein (termination at TAG).

-

-

Induction: Add IPTG (to induce target gene) and Arabinose (to induce aaRS/tRNA).

-

Harvest: Incubate at 30°C for 4-12 hours. Purify using standard affinity tags (e.g., His-tag).

-

QC: Full-length protein indicates successful suppression. Truncated protein indicates failure.

-

Troubleshooting & Optimization

SPPS Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Incomplete Coupling (Blue Beads) | Steric hindrance or aggregation. | 1. Use Microwave heating (75°C).2. Switch to ChemMatrix resin.3. Use "Magic Mixture" (DCM/DMF/NMP 1:1:1). |

| Racemization (D-isomer detected) | Over-activation or high base concentration. | 1. Switch from HATU to DIC/Oxyma.2. Reduce base (DIEA) to 1.0 eq relative to AA.3. Lower temperature to 4°C. |

| Deletion Sequences | Slow kinetics of UAA. | 1. Double or Triple couple.2. Cap with Acetic Anhydride after every step. |

Logic Flow for Difficult Couplings (SPPS)

Figure 2: Decision matrix for peptide coupling optimization.

References

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. Link

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

-

Chin, J. W. (2014). Expanding and reprogramming the genetic code. Nature. Link

-

BenchChem. (2025).[6][7] Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes. Link

-

CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[1] Link

Sources

- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring genetic codon expansion for unnatural amino acid incorporation in filamentous fungus Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: HPLC Analytical Strategies for (R)-3-Amino-4,4-diphenyl-butyric acid HCl

Introduction & Scope

(R)-3-Amino-4,4-diphenyl-butyric acid hydrochloride (CAS: 33406-25-2) is a critical chiral building block, often utilized in the synthesis of neuroactive pharmaceutical ingredients (e.g., NMDA antagonists, GABA analogs). Its structure features a bulky hydrophobic diphenyl tail and a polar zwitterionic head (amino acid moiety).[1]

This unique amphiphilic structure presents specific analytical challenges:

-

Chirality: The (R)-enantiomer must be distinguished from the (S)-enantiomer to ensure stereochemical purity.

-

Zwitterionic Behavior: The presence of both amine and carboxylic acid groups requires careful pH control to prevent peak tailing.[1]

-

Hydrophobicity: The diphenyl moiety significantly increases retention on reverse-phase columns compared to standard aliphatic amino acids.[1]

This guide provides two distinct, self-validating protocols:

-

Protocol A (Achiral): A Reverse-Phase (RP-HPLC) method for chemical purity and assay.[2]

-

Protocol B (Chiral): A Normal-Phase (NP-HPLC) method for enantiomeric excess (ee) determination.

Chemical Properties & Handling[1]

| Property | Description |

| Chemical Name | This compound |

| Molecular Formula | C₁₆H₁₇NO₂[3] · HCl |

| Molecular Weight | 291.77 g/mol |

| Solubility | Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in Water; Insoluble in Hexane.[1] |

| Chromophores | Diphenyl groups (strong UV absorption at 210–220 nm; moderate at 254 nm).[1] |

| pKa Values | ~2.3 (Carboxyl), ~9.6 (Amine) |

Protocol A: Achiral Purity (RP-HPLC)

Objective: To determine chemical purity and quantify the hydrochloride salt content. Mechanism: Ion-Suppression Reverse Phase Chromatography.[1] By using an acidic mobile phase (pH ~2.0), the carboxylic acid remains protonated (neutral) and the amine remains protonated (cationic).[1] The bulky diphenyl groups drive retention via hydrophobic interaction with the C18 stationary phase.[1]

Chromatographic Conditions

| Parameter | Setting |

| Column | Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent. |

| Mobile Phase A | 0.1% Phosphoric Acid ( |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detection | UV @ 215 nm (Primary), 254 nm (Secondary) |

| Injection Volume | 10 µL |

| Run Time | 20 Minutes |

Gradient Program[1]

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 90 | 10 | Equilibration |

| 2.00 | 90 | 10 | Isocratic Hold |

| 12.00 | 10 | 90 | Linear Gradient |

| 15.00 | 10 | 90 | Wash |

| 15.10 | 90 | 10 | Re-equilibration |

| 20.00 | 90 | 10 | End |

Sample Preparation (Achiral)

-

Diluent: Water : Acetonitrile (50:50 v/v).[1]

-

Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1.0 mg/mL).

-

Working Standard: Dilute Stock Solution 1:10 to obtain 0.1 mg/mL for assay.

Protocol B: Chiral Purity (NP-HPLC)

Objective: To determine Enantiomeric Excess (% ee) of the (R)-isomer. Mechanism: Amylose-based polysaccharide stationary phases (e.g., Chiralpak AD-H) form inclusion complexes. The "H" type columns are coated on silica.[1] The interaction involves hydrogen bonding and steric hindrance within the chiral cavity.[1] Critical Note: Since the analyte is an HCl salt, Trifluoroacetic Acid (TFA) is added to the mobile phase.[1] This suppresses the ionization of the residual silanols and the analyte's carboxyl group, ensuring sharp peaks.[1]

Chromatographic Conditions

| Parameter | Setting |

| Column | Daicel Chiralpak AD-H (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane : Isopropyl Alcohol : TFA (90 : 10 : 0.1 v/v/v) |

| Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temp | 25°C (Control is critical for chiral selectivity) |

| Detection | UV @ 220 nm |

| Injection Volume | 10 µL |

Sample Preparation (Chiral)

-

Challenge: The HCl salt is insoluble in Hexane.

-

Solution:

-

Weigh 5 mg of sample.[1]

-

Dissolve in 1 mL of Ethanol (or IPA).

-

Dilute to 5 mL with the Mobile Phase (Hexane/IPA/TFA).

-

Note: If precipitation occurs, add one drop of Diethylamine (DEA) to neutralize the HCl, then add TFA to re-acidify, or simply filter through a 0.45 µm PTFE filter.[1] The preferred method is dissolving in pure IPA first, then diluting with Hexane.[1]

-

Experimental Workflow & Logic

The following diagram illustrates the decision-making process and workflow for analyzing this specific intermediate.

Figure 1: Analytical workflow distinguishing between Reverse-Phase (Chemical Purity) and Normal-Phase (Chiral Purity) strategies.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following criteria must be met before releasing results.

System Suitability Parameters (SST)

| Parameter | Acceptance Criteria (Achiral) | Acceptance Criteria (Chiral) | Rationale |

| Tailing Factor (T) | T ≤ 1.5 | T ≤ 1.5 | High tailing indicates secondary silanol interactions (add more TFA/Amine modifier). |

| Theoretical Plates (N) | N > 5,000 | N > 3,000 | Ensures column efficiency.[1] |

| Resolution (Rs) | Rs > 2.0 (between nearest impurity) | Rs > 2.5 (between R and S enantiomers) | Critical for accurate integration of the minor enantiomer.[1] |

| RSD (Area) | ≤ 2.0% (n=5) | ≤ 2.0% (n=5) | Verifies injector precision. |

Troubleshooting Guide

-

Peak Splitting (Chiral Method):

-

Retention Time Drift (Achiral Method):

References

-

Chiral Separation Mechanics: Beesley, T. E., & Scott, R. P. (1998).[1] Chiral Chromatography. Separation Science Series. (General grounding on polysaccharide columns).

-

Amino Acid Analysis: Agilent Technologies. (2020). Amino Acid Analysis using Zorbax Eclipse Plus C18. Application Note 5990-4547EN.[1] Link

-

Dapoxetine Intermediates: Rao, R. N., et al. (2011).[1] "Separation and determination of Dapoxetine and its process-related impurities by HPLC." Journal of Pharmaceutical and Biomedical Analysis. (Provides context on diphenyl-alkyl-amine separations).

-

Daicel Chiral Technologies: Instruction Manual for CHIRALPAK® AD-H. (Standard operating conditions for Amylose-based columns). Link

Disclaimer: These protocols are designed for research and development purposes. Full validation according to ICH Q2(R1) guidelines is required before use in a GMP environment.

Sources

Application Note: Characterization and Modulation of GABA Receptors using (R)-3-Amino-4,4-diphenyl-butyric Acid

[1]

Part 1: Executive Summary & Mechanistic Insight

Compound Profile and Rationale

(R)-3-Amino-4,4-diphenyl-butyric acid represents a specialized class of

Unlike the endogenous ligand GABA (

-

-Amino Architecture: The amino group is positioned at the

-

4,4-Diphenyl Moiety: The bulky, hydrophobic diphenyl group at the

-position mimics the lipophilic "anchor" domains found in potent GABA uptake inhibitors (e.g., substituted nipecotic acid derivatives).[1] This allows the compound to probe deep hydrophobic pockets within the receptor's orthosteric site or allosteric transmembrane domains [2].[1]

Mechanism of Action

In GABA receptor modulation studies, this compound is primarily investigated for its ability to:

-

Modulate GABA-B Receptors: The

-amino acid backbone allows binding to the "Venus Flytrap" domain of the GABA-B1 subunit.[1] However, the steric bulk of the diphenyl group often prevents full domain closure, potentially resulting in partial agonism or competitive antagonism depending on the specific isoform and auxiliary subunits (KCTDs) present [3].[1] -

Inhibit GABA Uptake: The diphenyl motif is characteristic of GAT inhibitors, suggesting potential utility in blocking synaptic clearance of GABA, thereby indirectly potentiating GABAergic signaling.[1]

Part 2: Experimental Protocols

Preparation and Solubilization (Critical Step)

Challenge: The 4,4-diphenyl group renders the compound highly lipophilic compared to standard GABA ligands.[1] Improper solubilization leads to precipitation in aqueous buffers, causing false negatives in binding assays.[1]

Reagents:

-

(R)-3-Amino-4,4-diphenyl-butyric acid HCl (High Purity >97%)[1]

-

DMSO (Dimethyl sulfoxide), Anhydrous[1]

-

Assay Buffer (Tris-HCl or HEPES based on downstream application)[1]

Protocol:

-

Stock Solution (100 mM): Dissolve the compound in 100% anhydrous DMSO. Vortex vigorously for 2 minutes.[1] If the HCl salt is used, ensure the solution does not heat up excessively.[1]

-

Intermediate Dilution: Dilute the stock 1:10 in 50% DMSO / 50% Water to create a 10 mM working stock. This prevents "crashing out" when added to the final buffer.[1]

-

Final Assay Concentration: Titrate into the assay buffer such that the final DMSO concentration is < 1% (preferably < 0.1% for electrophysiology).

Radioligand Binding Assay (GABA-B Specific)

Objective: Determine the binding affinity (

Materials:

-

Source: Rat cerebral cortex membranes (synaptosomes).[1]

-

Radioligand:

-CGP54626 (Antagonist) or -

Non-specific Control: 100

M Isoguvacine (GABA-A blocker) + 1 mM GABA.[1]

Workflow:

-

Membrane Prep: Homogenize rat cortex in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000

for 20 mins. Resuspend pellets. -

Incubation:

-

Mix 200

L membrane suspension (200 -

Add 25

L radioligand (Final conc: 2 nM).[1] -

Add 25

L of (R)-3-Amino-4,4-diphenyl-butyric acid (Concentration range:

-

-

Equilibrium: Incubate for 60 minutes at 25°C.

-

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding of lipophilic compounds).

-

Quantification: Liquid scintillation counting.

Data Analysis:

Calculate

GTP S Functional Assay

Objective: Differentiate between agonist, antagonist, or partial agonist activity.[1] GABA-B coupling to

Protocol:

-

Membranes: CHO-K1 cells stably expressing GABA-B1a/B2 subunits.[1]

-

Tracer:

-GTP -

Reaction:

-

Measurement: If the compound is an agonist , it will stimulate

-GTP

Part 3: Data Interpretation & Visualization[1]

Expected Results Summary

| Assay Type | Parameter | Expected Outcome | Mechanistic Interpretation |

| Solubility | LogP | High (> 3.[1]0) | Requires DMSO/Surfactant; crosses BBB efficiently.[1] |

| Binding | Lower affinity than Baclofen due to steric clash of diphenyl group.[1] | ||

| Functional | GTP | Low Efficacy | Likely acts as a Partial Agonist or Allosteric Modulator .[1] |

| Metabolism | > 4 hours |

Signaling Pathway & Intervention

The following diagram illustrates the specific intervention point of (R)-3-Amino-4,4-diphenyl-butyric acid within the GABA-B signaling cascade.[1]

Figure 1: Mechanism of Action.[1] The compound competes with GABA at the receptor interface, modulating downstream Gi/o signaling and GIRK channel activation.[1]

Experimental Workflow: Radioligand Binding

The following flow describes the critical steps for the binding assay, emphasizing the filtration step crucial for lipophilic ligands.

Figure 2: Radioligand Binding Workflow. Note the critical solubilization step (Red) and PEI-treated filtration (Yellow) to prevent lipophilic non-specific binding.[1]

Part 4: Safety and Handling

-

Hazard Identification: As a potent bioactive amine, treat as a potential irritant and neuroactive substance.[1]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle powder in a fume hood to prevent inhalation.[1]

-

Storage: Store solid at -20°C. Desiccate. Solutions in DMSO are stable for 1 month at -20°C; avoid freeze-thaw cycles.[1]

Part 5: References

-

Enna, S. J., & McCarson, K. E. (2006). The Role of GABA Receptors in the Central Nervous System.[1] Pharmacology & Therapeutics.[1]

-

Kerr, D. I. B., & Ong, J. (1995). GABA-B receptor agonists and antagonists.[1] Medicinal Research Reviews.

-

Ningbo Inno Pharmchem Co., Ltd. (2026).[1][2][4] Technical Data Sheet: (R)-3-Amino-4,4-diphenyl-butyric Acid HCl. Chemical Reagent Catalog.

-

Bowery, N. G., et al. (2002). International Union of Pharmacology.[1] XXXIII. Mammalian GABA(B) receptors: structure and function. Pharmacological Reviews.

-

Froestl, W. (2010). Chemistry and pharmacology of GABAB receptor ligands.[1] Advances in Pharmacology.

Development of peptide-based therapeutics using diphenyl amino acid derivatives

Application Note: Engineering Diphenylalanine (FF) Derivatives for Next-Generation Peptide Therapeutics

Executive Summary & Scientific Rationale

The diphenylalanine (L-Phe-L-Phe, or FF) motif, originally identified as the core recognition module of the Alzheimer’s

For drug development professionals, FF derivatives offer a distinct advantage: tunable biodegradability combined with high loading capacity. This guide provides a rigorous technical framework for synthesizing, assembling, and characterizing FF-based therapeutic carriers, moving beyond basic research into reproducible pharmaceutical applications.

Material Selection: Designing the Building Block

The choice of N-terminal capping group dictates the assembly pathway and final morphology.[1]

| Derivative | Key Property | Primary Application | Assembly Trigger |

| Fmoc-FF | High hydrophobicity, rapid gelation | Injectable hydrogels, Tissue scaffolds | pH switch or Solvent switch |

| Boc-FF | Acid-labile protection | pH-responsive drug release | Organic solvent evaporation |

| H-FF-OH | Crystalline nanotube formation | Biosensors, Piezoelectric devices | Aqueous dilution |

| Fmoc-FFK | Cationic amphiphilicity | DNA/RNA delivery (electrostatic binding) | pH 7.4 buffer addition |

Protocol 1: Synthesis of Fmoc-FF Derivatives (SPPS)

While solution-phase synthesis is possible, Solid-Phase Peptide Synthesis (SPPS) offers superior purity for pharmaceutical-grade applications.

Mechanism: Standard Fmoc/t-Bu strategy. Critical Challenge: FF sequences are prone to "beta-sheet aggregation" on the resin, leading to incomplete coupling.

Step-by-Step Methodology:

-

Resin Selection: Use 2-Chlorotrityl chloride resin (loading 0.5–0.8 mmol/g) to prevent diketopiperazine formation during cleavage.

-

Swelling: Swell resin in Dichloromethane (DCM) for 30 min.

-

First Coupling: Dissolve Fmoc-Phe-OH (4 eq) and DIPEA (8 eq) in DCM. Add to resin.[2] Agitate for 2 hours.

-

Capping: Add MeOH (1 mL) to cap unreacted sites (15 min).

-

-

Deprotection: Treat with 20% Piperidine in DMF (

min). Wash with DMF ( -

Second Coupling (Critical Step):

-

Dissolve Fmoc-Phe-OH (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF.

-

Optimization: Add 0.1 M LiCl to the coupling mixture to disrupt potential H-bond aggregation on the resin.

-

Add DIPEA (8 eq) and transfer to resin immediately. Reaction time: 60–90 min.

-

-

Cleavage: Wash resin with DCM. Treat with 95% TFA / 2.5% TIS / 2.5%

for 2 hours. -

Precipitation: Filter filtrate into cold diethyl ether (

). Centrifuge at 4000 rpm for 10 min. Lyophilize the pellet.

Protocol 2: Controlled Self-Assembly (The "Solvent-Switch" Method)

This method is preferred for encapsulating hydrophobic drugs (e.g., Doxorubicin, Indomethacin) as it avoids harsh pH extremes.

Concept: Fmoc-FF is dissolved in a "good" solvent (DMSO or HFIP) and diluted into a "poor" solvent (Water/PBS). The sudden change in polarity forces the hydrophobic aromatic rings to stack (

Workflow Diagram:

Figure 1: Mechanism of Solvent-Switch Self-Assembly for Fmoc-FF Hydrogels.

Experimental Steps:

-

Stock Preparation: Dissolve Fmoc-FF in DMSO at a concentration of 100 mg/mL. Vortex until clear.

-

Drug Loading (Co-assembly): Dissolve the hydrophobic drug (e.g., Indomethacin) directly into this DMSO stock solution.

-

Note: Maintain a Drug:Peptide molar ratio between 1:10 and 1:2.

-

-

Triggering: Pipette 100

L of the Stock solution into 900-

Crucial: Do not vortex vigorously. Gently swirl or pipette up and down 3 times. Vigor can disrupt nascent fibril networks.

-

-

Maturation: Leave undisturbed at room temperature (

) for 30–60 minutes. A self-supporting gel should form.[3][4]

Characterization & Quality Control

A multi-modal approach is required to validate structure and drug encapsulation.

| Technique | Purpose | Target Metric |

| Circular Dichroism (CD) | Secondary Structure | Signal at ~218 nm (beta-sheet) and ~305 nm (Fmoc chiral organization). |

| Thioflavin T (ThT) Assay | Fibrillization Kinetics | Fluorescence increase at 482 nm indicates amyloid-like fibril formation. |

| Rheology | Mechanical Stiffness | Storage Modulus ( |

| TEM/SEM | Morphology | Visualization of nanofiber diameter (typically 10–100 nm) and entanglement. |

| HPLC | Drug Loading Efficiency | Quantify free drug in supernatant after centrifugation of the gel. |

Case Study: Doxorubicin Release Profile

When designing a release system, the mechanism of release determines the pharmacokinetic profile. FF-hydrogels typically exhibit a biphasic release :

-

Burst Phase (0–4 hours): Diffusion of loosely bound drug near the gel surface.

-

Sustained Phase (4 hours – 7 days): Erosion of the peptide fibrils and hydrolysis of the Fmoc group.

Release Kinetics Diagram:

Figure 2: Biphasic drug release mechanism from peptide hydrogels.

Troubleshooting Common Pitfalls

-

Precipitation instead of Gelation:

-

Cause: Final peptide concentration is too low (below Critical Gelation Concentration, CGC).

-

Fix: Increase final concentration to >0.5 wt%. Ensure the DMSO:Water ratio is not too high (>10% DMSO can inhibit gelation).

-

-

Inhomogeneous Gel:

-

Cause: Mixing was too slow, causing local precipitation before the bulk mixture could homogenize.

-

Fix: Use a "reverse mixing" technique: Add the water into the DMSO stock rapidly while stirring, rather than adding DMSO to water.

-

-

Low Mechanical Strength:

-

Cause: Insufficient

- -

Fix: For pH-switch gels, ensure final pH is slightly acidic (pH 4–6) to protonate the C-terminus, reducing electrostatic repulsion and favoring stacking.

-

References

-

Solvent and surface controlled self-assembly of diphenylalanine peptide. Soft Matter. [Link]

-

Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Pharmaceuticals. [Link]

-

Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. ACS Nano. [Link]

-

Fmoc-Diphenylalanine Self-Assembly Mechanism Induces Apparent pKa Shifts. Langmuir. [Link]

-

Self-Assembly of Diphenylalanine–Peptide Nucleic Acid Conjugates. ACS Omega. [Link]

Sources

- 1. Controlling self-assembly of diphenylalanine peptides at high pH using heterocyclic capping groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ultrashort Cationic Peptide Fmoc-FFK as Hydrogel Building Block for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Temperature-induced reversible self-assembly of diphenylalanine peptide and the structural transition from organogel to crystalline nanowires - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Cellular Profiling of SHP1 Activators (Amino Acid Derivatives)

Abstract & Therapeutic Context

Protein Tyrosine Phosphatase SHP1 (encoded by PTPN6) acts as a critical tumor suppressor and negative regulator of immune signaling. In many hematological malignancies (e.g., Multiple Myeloma, AML) and solid tumors (e.g., Hepatocellular Carcinoma), SHP1 is functionally silenced—not by deletion, but by auto-inhibition or inhibitory phosphorylation (Ser591).

Developing SHP1 activators is a distinct challenge compared to kinase inhibition. The goal is to relieve the auto-inhibitory interaction between the N-terminal SH2 domain (N-SH2) and the PTP catalytic domain.[1] Amino acid derivatives —specifically peptidomimetics or small molecules incorporating amino acid side chains (e.g., phenylalanine/tyrosine analogs, 3-amino-lithocholic acid derivatives)—are a promising class of compounds designed to competitively bind the N-SH2 domain or allosteric pockets, forcing the enzyme into an "Open/Active" conformation.

This guide details the cellular validation of these compounds, moving from proximal signaling readouts to direct enzymatic verification.

Mechanism of Action: The "Open-Latch" Model